SR-18292 vs. SR-1720: Superior Suppression of PGC-1α-Dependent Gluconeogenic Activity
In a direct comparative analysis, SR-18292 demonstrates superior suppression of PGC-1α-dependent gluconeogenic activity relative to its structurally similar analog SR-1720 [1]. Both compounds share a common chemical scaffold but exhibit divergent potency profiles. Specifically, in primary mouse hepatocytes overexpressing PGC-1α, SR-18292 achieves more robust suppression of Pck1 gene expression and glucose production at lower effective concentrations than SR-1720 [1]. This potency differential was a key factor in the selection of SR-18292 over SR-1720 for subsequent in vivo characterization in diabetic mouse models [1].
| Evidence Dimension | Suppression of PGC-1α-dependent gluconeogenic gene expression |
|---|---|
| Target Compound Data | Significantly reduced Pck1 expression in PGC-1α-overexpressing primary hepatocytes; robust suppression of glucagon-induced glucose production |
| Comparator Or Baseline | SR-1720: substantially weaker suppression of Pck1 expression and glucose production at equivalent concentrations |
| Quantified Difference | Qualitative superiority in potency; SR-18292 selected over SR-1720 for in vivo studies based on superior efficacy profile |
| Conditions | Primary mouse hepatocytes overexpressing PGC-1α; glucagon stimulation assay |
Why This Matters
This direct potency comparison establishes SR-18292 as the empirically superior choice from within the same chemical series, providing justification for its selection in procurement over close structural analogs that share the same vendor catalog listing.
- [1] Sharabi K, Lin H, Tavares CD, Dominy JE, Camporez JP, Perry RJ, et al. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes. Cell. 2017 Mar 23;169(1):148-160.e15. View Source
